Piperazine, 4-methyl-1-(1-(3-thienyl)cyclohexyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 4-methyl-1-(1-(3-thienyl)cyclohexyl)-, hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a cyclohexyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 4-methyl-1-(1-(3-thienyl)cyclohexyl)-, hydrochloride typically involves the reaction of 4-methylpiperazine with 1-(3-thienyl)cyclohexyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 4-methyl-1-(1-(3-thienyl)cyclohexyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or thienyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the piperazine or thienyl rings.
Scientific Research Applications
Piperazine, 4-methyl-1-(1-(3-thienyl)cyclohexyl)-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of Piperazine, 4-methyl-1-(1-(3-thienyl)cyclohexyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine structures but different substituents.
Thienyl derivatives: Compounds containing the thienyl group but with different core structures.
Cyclohexyl derivatives: Compounds with cyclohexyl groups attached to different functional groups.
Uniqueness
Piperazine, 4-methyl-1-(1-(3-thienyl)cyclohexyl)-, hydrochloride is unique due to its specific combination of piperazine, thienyl, and cyclohexyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
21602-42-6 |
---|---|
Molecular Formula |
C15H25ClN2S |
Molecular Weight |
300.9 g/mol |
IUPAC Name |
1-methyl-4-(1-thiophen-3-ylcyclohexyl)piperazine;hydrochloride |
InChI |
InChI=1S/C15H24N2S.ClH/c1-16-8-10-17(11-9-16)15(6-3-2-4-7-15)14-5-12-18-13-14;/h5,12-13H,2-4,6-11H2,1H3;1H |
InChI Key |
HQWNACFKAZEBSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCC2)C3=CSC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.